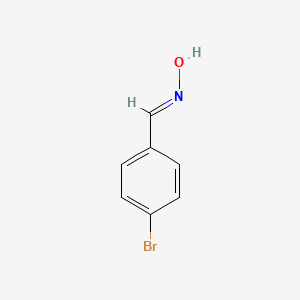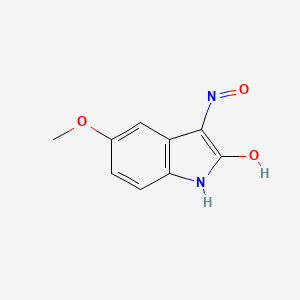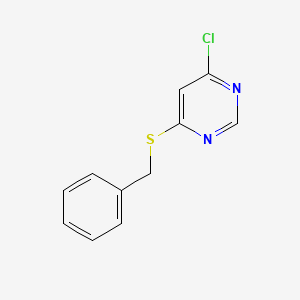![molecular formula C17H22BrNO5 B6588211 3-(4-bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid CAS No. 1601476-40-7](/img/new.no-structure.jpg)
3-(4-bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a bromophenoxy group and a tert-butoxycarbonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Bromophenoxy Group: This step involves the reaction of the piperidine derivative with 4-bromophenol under suitable conditions to form the bromophenoxy-substituted piperidine.
Addition of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using flow microreactor systems for efficient and sustainable synthesis .
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can target the bromophenoxy group or the carboxylic acid moiety.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products include oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the bromophenoxy group or carboxylic acid.
Substitution: Substituted derivatives where the bromine atom is replaced by another group.
科学研究应用
3-(4-bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets. The bromophenoxy group can engage in various binding interactions, while the tert-butoxycarbonyl group can influence the compound’s stability and reactivity. The piperidine ring provides a scaffold for these interactions, potentially affecting biological pathways and molecular targets.
相似化合物的比较
Similar Compounds
- 3-(4-chlorophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid
- 3-(4-fluorophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid
Uniqueness
3-(4-bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro- and fluoro- counterparts.
属性
CAS 编号 |
1601476-40-7 |
|---|---|
分子式 |
C17H22BrNO5 |
分子量 |
400.3 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[5-(4-bromophenyl)furan-2-yl]methanamine hydrochloride](/img/structure/B6588152.png)

![2-[3-(3-phenylpropoxy)phenyl]ethan-1-amine](/img/structure/B6588165.png)
